5-Hepten-2-ol, 3,6-dimethyl-, propanoate
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Overview
Description
5-Hepten-2-ol, 3,6-dimethyl-, propanoate is an organic compound with the molecular formula C12H22O2. It is a derivative of heptenol, characterized by the presence of a propanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate typically involves the esterification of 5-Hepten-2-ol, 3,6-dimethyl- with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hepten-2-ol, 3,6-dimethyl-, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
5-Hepten-2-ol, 3,6-dimethyl-, propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-ol: A similar compound with a different ester group.
2,6-Dimethyl-5-hepten-3-ol: Another related compound with a different substitution pattern.
Uniqueness
5-Hepten-2-ol, 3,6-dimethyl-, propanoate is unique due to its specific ester group and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds.
Properties
CAS No. |
63270-18-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,6-dimethylhept-5-en-2-yl propanoate |
InChI |
InChI=1S/C12H22O2/c1-6-12(13)14-11(5)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
JGCNEUQIMYRBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(C)CC=C(C)C |
Origin of Product |
United States |
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